molecular formula C24H20N4O4S2 B11523340 2-[(6-{[(E)-(4-nitrophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide

2-[(6-{[(E)-(4-nitrophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide

Cat. No.: B11523340
M. Wt: 492.6 g/mol
InChI Key: BFWFVKDWQFDDHZ-UHFFFAOYSA-N
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Description

2-[(6-{[(E)-(4-nitrophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-{[(E)-(4-nitrophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide typically involves multiple steps. One common method includes the condensation of 2-aminobenzothiazole with 4-nitrobenzaldehyde to form the Schiff base. This intermediate is then reacted with a thiol compound to introduce the sulfanyl group. Finally, the acetamide moiety is introduced through a reaction with 2-phenoxyethylamine under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(6-{[(E)-(4-nitrophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The phenoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(6-{[(E)-(4-nitrophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Potential use in drug development due to its biological activity.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(6-{[(E)-(4-nitrophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide involves its interaction with specific molecular targets. The benzothiazole core can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The nitrophenyl and sulfanyl groups can also contribute to its activity by forming interactions with other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    2-aminobenzothiazole: A simpler compound with a benzothiazole core, used in similar applications.

    4-nitrobenzaldehyde: A precursor in the synthesis of the target compound.

    2-phenoxyethylamine: Another precursor used in the synthesis.

Uniqueness

2-[(6-{[(E)-(4-nitrophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound in research and development.

Properties

Molecular Formula

C24H20N4O4S2

Molecular Weight

492.6 g/mol

IUPAC Name

2-[[6-[(4-nitrophenyl)methylideneamino]-1,3-benzothiazol-2-yl]sulfanyl]-N-(2-phenoxyethyl)acetamide

InChI

InChI=1S/C24H20N4O4S2/c29-23(25-12-13-32-20-4-2-1-3-5-20)16-33-24-27-21-11-8-18(14-22(21)34-24)26-15-17-6-9-19(10-7-17)28(30)31/h1-11,14-15H,12-13,16H2,(H,25,29)

InChI Key

BFWFVKDWQFDDHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCNC(=O)CSC2=NC3=C(S2)C=C(C=C3)N=CC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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